E. coli DHFR Inhibition Comparison
4-Desmethoxy-4-ethoxy trimethoprim (compound 3) inhibits Escherichia coli DHFR with an I50 of 10 × 10⁻⁸ M, which is exactly 10‑fold higher (weaker) than the I50 of trimethoprim (1 × 10⁻⁸ M) measured under identical assay conditions [1]. This quantitative difference demonstrates that the 4-ethoxy substituent significantly compromises DHFR binding relative to the 4-methoxy group of the parent drug. The data originate from a controlled head‑to‑head study of 40 4′-substituted analogues [1].
| Evidence Dimension | E. coli DHFR I50 (inhibitor concentration for 50% enzyme inhibition) |
|---|---|
| Target Compound Data | 10 × 10⁻⁸ M (100 nM) |
| Comparator Or Baseline | Trimethoprim (4-methoxy): 1 × 10⁻⁸ M (10 nM) |
| Quantified Difference | 10‑fold higher I50 (10× weaker inhibition) |
| Conditions | Purified E. coli DHFR enzyme assay; I50 determined under steady-state conditions as described in Roth et al. (1981). |
Why This Matters
For impurity profiling, this 10‑fold difference in DHFR affinity ensures that EP Impurity G makes a negligible contribution to the pharmacological activity of a trimethoprim batch, justifying its strict control.
- [1] Roth, B. et al. (1981). J. Med. Chem. 24(8), 933–941. Table II, compound 3 (OC₂H₅). View Source
